DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1

Vue d'ensemble

Description

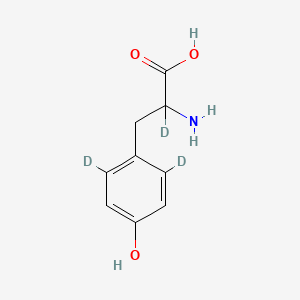

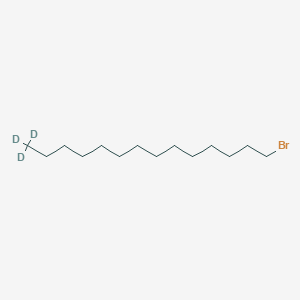

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is a heterocyclic organic compound . It is also known by its IUPAC name, 2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C9H8D3NO3 . Its molecular weight is 184.21 . The compound’s structure includes functional groups such as alcohols & phenols and amino acids .Physical And Chemical Properties Analysis

This compound is stable if stored under recommended conditions .Applications De Recherche Scientifique

1. Crystallization and Molecular Interactions

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has been utilized in the study of self-assembled monolayers (SAMs) of rigid biphenyl thiols, which act as heterogeneous nucleants for crystallization. These SAMs are instrumental in understanding the nucleation of amino acids like l-alanine and dl-valine on various surfaces. This research sheds light on the crystallographic planes and orientations involved in the nucleation process, highlighting the significance of interfacial interactions, particularly hydrogen bonding, in these phenomena (Ulman, 2002).

2. Non-enzymatic Transformation Studies

In another study, this compound played a role in the non-enzymatic transformation of various compounds, such as dl-glyceraldehyde, to form diastereomeric dl-alanine derivatives. This research proposes a plausible mechanism for such transformations, offering insights into the chemical processes involved in the formation of these derivatives (Huang, Pathirana, Ye, & Palaniswamy, 2015).

3. Analytical Method Development

This compound has been central in the development of new analytical methods for the enantioselective separation of DL-amino acids. The use of capillary electrophoresis has been validated for purity analysis, offering a novel approach for studying the level of racemization in peptide synthesis. This research contributes to the understanding of key steps in solid-phase peptide synthesis that affect racemization (Pumera, Flegel, Lepša, & Jelínek, 2002).

4. Studies on Dipeptide Syntheses

Further research has explored the stereospecificity of dipeptide syntheses using this compound. This study delved into the stereochemical course of these syntheses, contributing to a better understanding of isotactic sequences in peptide bonding. The findings have implications for synthesizing specific dipeptides and understanding their structural properties (Kricheldorf, Au, & Mang, 2009).

5. Enzyme Induction and Optimization Studies

Significantly, this compound has been identified as an effective inducer in the optimization of enzyme production. Studies have shown its role in enhancing the yield of D-amino acid oxidase, a crucial enzyme in various biochemical processes. This research offers valuable insights into the optimization of fermentation processes and enzyme induction (Gupta, Gundampati, & Debnath, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-GNRMPFMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)

![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)